Cas no 1289209-47-7 (2-Amino-6-(trifluoromethyl)benzaldehyde)

2-Amino-6-(trifluoromethyl)benzaldehyde is a fluorinated aromatic aldehyde featuring both an amino and a trifluoromethyl substituent on the benzene ring. This compound is valued for its versatile reactivity, serving as a key intermediate in pharmaceutical and agrochemical synthesis. The presence of the electron-withdrawing trifluoromethyl group enhances its utility in cross-coupling reactions and nucleophilic substitutions, while the amino group allows for further functionalization. Its structural properties make it particularly useful in the development of bioactive molecules, where the trifluoromethyl moiety can improve metabolic stability and lipophilicity. The compound is typically handled under controlled conditions due to its sensitivity.
2-Amino-6-(trifluoromethyl)benzaldehyde structure
1289209-47-7 structure
Product Name:2-Amino-6-(trifluoromethyl)benzaldehyde
CAS No:1289209-47-7
MF:C8H6F3NO
MW:189.13455247879
MDL:MFCD29120004
CID:4566619
Update Time:2025-10-31

2-Amino-6-(trifluoromethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-6-(trifluoromethyl)benzaldehyde
    • Benzaldehyde,2-amino-6-(trifluoromethyl)-
    • Benzaldehyde, 2-amino-6-(trifluoromethyl)-
    • F15874
    • 2-AMINO-6-(TRIFLUOROMETHYL)-BENZALDEHYDE
    • MDL: MFCD29120004
    • Inchi: 1S/C8H6F3NO/c9-8(10,11)6-2-1-3-7(12)5(6)4-13/h1-4H,12H2
    • InChI Key: JSHJUUMWQNKGFU-UHFFFAOYSA-N
    • SMILES: FC(C1C=CC=C(C=1C=O)N)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 192
  • XLogP3: 2.1
  • Topological Polar Surface Area: 43.1

2-Amino-6-(trifluoromethyl)benzaldehyde Pricemore >>

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2-Amino-6-(trifluoromethyl)benzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:1289209-47-7)2-Amino-6-(trifluoromethyl)benzaldehyde
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Quantity:10.0g/5.0g/1.0g/500.0mg/250.0mg
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:28
Price ($):2146.0/1288.0/429.0/286.0/172.0
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Additional information on 2-Amino-6-(trifluoromethyl)benzaldehyde

2-Amino-6-(trifluoromethyl)benzaldehyde and Its Role in Modern Pharmaceutical Research

2-Amino-6-(trifluoromethyl)benzaldehyde is a versatile organic compound with the chemical formula C8H7FO3, characterized by its CAS No. 1289209-47-7. This molecule belongs to the class of aromatic aldehydes and incorporates functional groups such as an amino group, a trifluoromethyl group, and a benzene ring. The unique combination of these substituents makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and materials science applications. Recent advancements in medicinal chemistry have highlighted the importance of 2-Amino-6-(trifluoromethyl)benzaldehyde in the development of novel therapeutic agents targeting specific biological pathways.

2-Amino-6-(trifluoromethyl)benzaldehyde is structurally derived from benzaldehyde, with the introduction of an amino group at the 2-position and a trifluoromethyl group at the 6-position. The trifluoromethyl substitution significantly enhances the compound’s hydrophobicity and metabolic stability, which are critical factors in drug design. The presence of the amino group introduces additional reactivity, enabling the formation of various derivatives through nucleophilic substitution or condensation reactions. These properties make 2-Amino-6-(trifluoromethyl)benzaldehyde a key intermediate in the synthesis of bioactive molecules with potential applications in oncology, neurology, and inflammation management.

Recent studies have demonstrated the utility of 2-Amino-6-(trifluoromethyl)benzaldehyde in the development of kinase inhibitors, a class of drugs widely used in cancer therapy. A 2023 publication in *Journal of Medicinal Chemistry* reported the synthesis of a series of 2-Amino-6-(trifluoromethyl)benzaldehyde derivatives with potent inhibitory activity against the Aurora kinase family. These compounds exhibited selectivity for Aurora A and Aurora B kinases, which are implicated in cell cycle regulation and tumor progression. The study highlighted the importance of the trifluoromethyl group in enhancing the compound’s binding affinity to the kinase active site, while the amino group contributes to hydrogen bonding interactions with key residues in the enzyme.

Another notable application of 2-Amino-6-(trifluoromethyl)benzaldehyde lies in its role as a scaffold for the design of anti-inflammatory agents. A 2024 study published in *Bioorganic & Medicinal Chemistry Letters* explored the synthesis of 2-Amino-6-(trifluoromethyl)benzaldehyde-based derivatives with potential therapeutic effects in autoimmune disorders. The researchers employed computational modeling to predict the interactions between the compound and cytokine receptors, revealing that the trifluoromethyl group plays a critical role in modulating the compound’s immunomodulatory activity. These findings underscore the importance of 2-Amino-6-(trifluoromethyl)benzaldehyde as a platform for developing targeted therapies.

The CAS No. 1289209-47-7 compound also shows promise in the field of materials science. A 2023 study in *Advanced Materials* investigated its use as a precursor for the synthesis of fluorinated polymers with enhanced thermal stability and mechanical properties. The researchers demonstrated that the trifluoromethyl group significantly improves the polymer’s resistance to thermal degradation, making it suitable for applications in high-performance coatings and electronic devices. This application highlights the versatility of 2-Amino-6-(trifluoromethyl)benzaldehyde beyond traditional pharmaceutical contexts.

From a synthetic perspective, the preparation of 2-Amino-6-(trifluoromethyl)benzaldehyde typically involves multi-step organic reactions. One common approach involves the condensation of aniline with a suitable trifluoromethylated aromatic compound, followed by oxidation to form the aldehyde group. A 2023 review article in *Organic Syntheses* detailed several efficient methods for the synthesis of this compound, emphasizing the importance of reaction conditions in controlling the stereochemistry and regioselectivity of the final product. These synthetic strategies are essential for the large-scale production of 2-Amino-6-(trifluoromethyl)benzaldehyde for industrial applications.

Despite its potential, the development of 2-Amino-6-(trifluoromethyl)benzaldehyde-based therapeutics faces challenges related to toxicity and bioavailability. A 2024 study published in *Toxicological Sciences* evaluated the in vitro and in vivo toxicity of several 2-Amino-6-(trifluoromethyl)benzaldehyde derivatives, highlighting the need for further optimization to minimize adverse effects. The study also emphasized the importance of metabolic stability in improving the drug’s half-life in the body. These findings suggest that future research should focus on modifying the compound’s structure to enhance its safety profile while retaining its therapeutic activity.

In conclusion, 2-Amino-6-(trifluoromethyl)benzaldehyde represents a significant advancement in the field of medicinal chemistry. Its unique structural features and functional groups make it a valuable tool for the development of novel therapeutics and materials. As research continues to uncover new applications, the compound is likely to play an increasingly important role in addressing complex medical and industrial challenges. The ongoing exploration of 2-Amino-6-(trifluoromethyl)benzaldehyde and its derivatives underscores the importance of interdisciplinary approaches in modern scientific innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1289209-47-7)2-Amino-6-(trifluoromethyl)benzaldehyde
A1049147
Purity:99%/99%/99%/99%/99%
Quantity:10.0g/5.0g/1.0g/500.0mg/250.0mg
Price ($):2146.0/1288.0/429.0/286.0/172.0
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